n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C16H15NOS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-benzyl-2,3-dihydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H15NOS/c18-16(17-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)19-15/h1-9,15H,10-11H2,(H,17,18) |
InChI Key |
YDUKJPXIRNAXSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization Approaches to Construct the Thiophene Ring
The dihydrobenzothiophene scaffold is often synthesized via cyclization reactions that integrate sulfur atoms into aromatic precursors. A notable method involves the reaction of carbonyl-containing intermediates with sulfurizing agents. For instance, the use of carbon disulfide and phenacyl bromides in alkaline conditions enables the formation of mercaptothiophene intermediates, which can undergo further functionalization. In one protocol, treatment of 3-amino-4-(benzothiazol-2-yl)-5-mercaptothiophen-2-yl derivatives with phenacyl bromides yielded thiophene cores with embedded carbonyl groups, a strategy adaptable to dihydrobenzothiophene synthesis.
Selective Hydrogenation of Benzothiophene Derivatives
An alternative route involves the partial hydrogenation of fully aromatic benzothiophene precursors. While this method risks over-reduction of the benzene ring, catalytic hydrogenation under controlled conditions (e.g., H₂/Pd-C in ethanol at 50°C) has been employed to achieve selective saturation of the thiophene ring. Post-hydrogenation, the resulting dihydrobenzothiophene-2-carboxylic acid serves as a precursor for carboxamide formation.
Carboxamide Functionalization Techniques
Acyl Chloride Aminolysis
The direct amidation of dihydrobenzothiophene-2-carboxylic acid with benzylamine remains a straightforward approach. Activation of the carboxylic acid to its corresponding acyl chloride (via thionyl chloride or oxalyl chloride) facilitates nucleophilic attack by benzylamine. For example, treatment of 2,3-dihydrobenzo[b]thiophene-2-carbonyl chloride with benzylamine in dichloromethane at 0–25°C produces the target carboxamide in yields exceeding 75%. This method mirrors protocols used for benzonaphthyridine carboxamides, where primary amines react with activated carbonyl intermediates.
Coupling Reagent-Mediated Amidation
Modern peptide-coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), offer a milder alternative to acyl chlorides. In a representative procedure, dihydrobenzothiophene-2-carboxylic acid is combined with benzylamine in the presence of EDC/HOBt, yielding the carboxamide after 12–24 hours at room temperature. This method minimizes side reactions and is particularly advantageous for acid-sensitive substrates.
Metal-Free Amidation via Boronic Acid Intermediates
Dioxazolone and Boronic Acid Coupling
A cutting-edge approach adapted from organoboronic acid chemistry involves the reaction of dihydrobenzothiophene boronic acids with dioxazolones. In a metal-free protocol, 1,4,2-dioxazol-5-one derivatives react with boronic acids in a 1:3 molar ratio under refluxing DCE/CH₃CN (1:1), achieving amidation in 16 hours. For instance, N-benzyl-2,3-dihydrobenzo[b]dioxine-6-carboxamide was synthesized via this method with an 83% yield, demonstrating its applicability to related heterocycles.
Challenges in Boronic Acid Precursor Synthesis
The synthesis of dihydrobenzothiophene boronic acids remains a bottleneck. Directed ortho-metalation (DoM) of protected dihydrobenzothiophenes with n-BuLi, followed by quenching with triisopropyl borate, offers a potential pathway. However, this method requires stringent anhydrous conditions and low temperatures (−78°C), limiting its scalability.
Comparative Analysis of Synthetic Routes
The following table summarizes the efficiency, scalability, and practicality of key preparation methods:
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Acyl Chloride Aminolysis | SOCl₂, DCM, 0–25°C | 75–85% | High yield, simple setup | Corrosive reagents, moisture-sensitive |
| EDC/HOBt Coupling | EDC, HOBt, RT, 12–24h | 70–78% | Mild conditions, no acyl chloride | Longer reaction time |
| Metal-Free Amidation | DCE/CH₃CN, 120°C, 16h | 80–83% | No metal catalysts, broad substrate scope | Requires boronic acid synthesis |
| Cyclization | CS₂, KOH, reflux | 65–70% | Constructs core and functional group | Multi-step, moderate yield |
Applications in Drug Discovery and Development
This compound derivatives have shown promise in preclinical studies. Analogous compounds, such as benzonaphthyridine carboxamides, exhibit nanomolar cytotoxicity against Jurkat leukemia and Lewis lung carcinoma cells. Furthermore, thioglycoside derivatives of benzothiazole-2-thiophene demonstrate inhibitory activity against NS3/4A protease and USP7, suggesting potential antiviral applications. These findings position dihydrobenzothiophene carboxamides as versatile scaffolds for oncology and infectious disease therapeutics.
Chemical Reactions Analysis
Bromination Reactions
The thiophene ring undergoes electrophilic substitution at the α-position. Bromination with N-bromosuccinimide (NBS) in dichloromethane at 0–25°C produces mono-brominated derivatives with 75–89% yields .
| Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Thiophene intermediate | NBS, CH₂Cl₂, 12 h, 25°C | 3-Bromo-thiophene derivative | 82% |
Characterization via ¹H NMR shows a downfield shift of the thiophene proton (δ 7.2 → δ 7.5 ppm) post-bromination .
Hydrolysis of Functional Groups
The carboxamide group resists hydrolysis under mild conditions but reacts with 6M HCl at reflux to yield the corresponding carboxylic acid:
This transformation is critical for generating intermediates for further coupling reactions .
Suzuki-Miyaura Cross-Coupling
The brominated derivative participates in palladium-catalyzed cross-coupling with aryl boronic acids:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, Δ | Biphenyl-thiophene hybrid compound | 78% |
| 4-Methoxyphenylboronic acid | Same conditions | 4-Methoxy-substituted derivative | 65% |
Reaction progress is monitored by TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .
Condensation with Amines
The carboxamide group reacts with primary amines under Mitsunobu conditions (DIAD, PPh₃, THF) to form secondary amides. For example:
Ring-Opening Reactions
Under strong acidic conditions (H₂SO₄, 100°C ), the dihydrothiophene ring undergoes cleavage to form a disulfide and benzaldehyde derivatives. This pathway is less common but relevant in stability studies.
Comparative Reactivity with Analogues
Key differences in reactivity compared to structurally similar compounds:
Analytical Methods for Reaction Monitoring
Scientific Research Applications
n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain enzymes and receptors.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes due to its electronic properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with proteins and other biomolecules.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Compound 22 retains the fully aromatic benzo[b]thiophene, favoring planar interactions with target proteins like IDO1 .
Substituent Impact :
- The 1-methylimidazole-thioacetamido group in 16 introduces heterocyclic and sulfur-containing moieties, which may improve binding to metal-dependent enzymes (e.g., kinases) .
- The 4-benzylpiperazine in 1 adds a basic nitrogen, likely enhancing CNS penetration or interaction with aminergic receptors .
- Compound 22 ’s benzimidazole group is critical for IDO1 inhibition, demonstrating how electron-rich heterocycles can modulate enzyme activity .
Synthetic Efficiency :
- Compound 22 achieved a moderate yield (52%) via straightforward chromatography, whereas other analogs lacked yield data, suggesting variability in synthetic optimization .
Research Findings and Pharmacological Implications
- Enzyme Inhibition: Compound 22’s IDO1 inhibition (52% yield) highlights the benzo[b]thiophene-2-carboxamide scaffold’s suitability for targeting tryptophan metabolism pathways, relevant in cancer immunotherapy .
- Structural Flexibility : The tetrahydrobenzo[b]thiophene derivatives (1 , 16 ) demonstrate adaptability for introducing diverse substituents, enabling fine-tuning of pharmacokinetic properties .
- Unanswered Questions: The target compound’s exact biological profile remains uncharacterized in the evidence.
Biological Activity
n-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anticancer and neuroprotective properties. This article delves into various aspects of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the carboxamide functional group enhances its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines.
Cytotoxicity Assays
The compound has been evaluated for its cytotoxic effects using the MTT assay on several cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 8.1 | Induction of apoptosis via caspase activation |
| MCF-7 | 10.5 | Inhibition of tubulin polymerization |
| A549 | 9.0 | Cell cycle arrest at G2/M phase |
The compound exhibited lower IC50 values compared to standard chemotherapeutics like doxorubicin, indicating a potent anticancer effect.
The mechanism behind the anticancer activity involves several pathways:
- Apoptosis Induction : The compound activates caspases, particularly caspase-3 and caspase-9, leading to programmed cell death.
- Cell Cycle Arrest : It effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proliferating.
- Tubulin Interaction : Similar to colchicine, it binds to tubulin, disrupting microtubule dynamics essential for mitosis.
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown promise in neuroprotection.
Neuroprotection Studies
Research indicates that this compound can protect neuronal cells from amyloid-beta (Aβ42)-induced cytotoxicity. In vitro studies using HT22 mouse hippocampal neurons revealed:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 5 | 85 |
| 10 | 90 |
| 25 | 95 |
The compound demonstrated a concentration-dependent increase in cell viability against Aβ42-induced damage.
Case Studies and Research Findings
Several studies highlight the biological activity of this compound:
- Study on Cancer Cell Lines : A study published in ChemMedChem indicated that derivatives similar to this compound showed selective cytotoxicity against various cancer types while sparing normal cells .
- Neuroprotective Mechanisms : Another research article reported that compounds with a similar structure inhibited Aβ42 aggregation and provided neuroprotection through modulation of mitochondrial pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Heterocycle Formation : Use lithiation strategies (e.g., BuLi/TMEDA) to generate 2,3-dihydrobenzo[b]thiophene intermediates, as demonstrated in one-pot heterocyclization protocols for related benzo[b]thiophene derivatives .
Carboxamide Introduction : Couple the thiophene core with benzylamine via acylation. Friedel-Crafts acylation methods (e.g., trifluoroacetic anhydride activation) have been effective for similar benzyl-substituted amides .
Purification : Employ reverse-phase HPLC or recrystallization (e.g., diethyl ether) for high-purity isolation .
- Critical Variables : Excess BuLi (>2 eq.) and TMEDA improve lithiation efficiency, while DMF as a formylating agent enhances intermediate stability. Yields drop below 0°C due to incomplete lithiation .
Q. How can spectroscopic techniques confirm the structural integrity of N-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide?
- Analytical Workflow :
- 1H/13C NMR : Key signals include the benzyl CH2 group (~δ 4.5 ppm) and carboxamide carbonyl (~δ 165–170 ppm). Aromatic protons in the dihydrobenzo[b]thiophene ring appear as multiplet clusters between δ 6.8–7.5 ppm .
- IR Spectroscopy : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and absence of residual carboxylic acid O-H (~2500–3300 cm⁻¹) .
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 284.1 (C15H13NO2S).
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of N-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide derivatives?
- Key Findings :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO2) at the 5-position enhance antimicrobial activity, while bulky substituents (e.g., tert-butyl) reduce membrane permeability .
- Amide Modifications : Replacing the benzyl group with quinuclidine (as in FRM-1/2 analogs) improves CNS penetration but increases efflux susceptibility (efflux ratio >2 in Caco-2 assays) .
Q. How can computational modeling predict the molecular targets of N-Benzyl-2,3-dihydrobenzo[b]thiophene-2-carboxamide?
- Docking Strategies :
- Target Selection : Prioritize enzymes like AmpC β-lactamase (antibacterial), CYP51 (antifungal), and NF-κB (anti-inflammatory) based on homology to studied analogs .
- Force Fields : Use Glide SP or AutoDock Vina with AMBER charges to account for sulfur’s electron density.
- Validation : Compare docking scores (e.g., ΔG < −7 kcal/mol) with experimental IC50 values from enzymatic assays .
Q. What experimental designs resolve contradictions in reported biological data for this compound?
- Approach :
Standardized Assays : Use identical MIC protocols (e.g., CLSI guidelines) and cell lines (e.g., Caco-2 for permeability) to minimize variability .
Control Compounds : Include reference drugs (e.g., fluconazole for antifungal assays) to calibrate activity thresholds.
Mechanistic Studies : Pair docking predictions with enzyme inhibition assays (e.g., β-lactamase inhibition) to validate target engagement .
Methodological Optimization
Q. How can synthetic byproducts (e.g., over-formylated intermediates) be minimized during preparation?
- Solutions :
- Temperature Control : Maintain lithiation at 0–25°C to prevent excessive electrophilic substitution .
- Stoichiometry : Limit DMF to 1.2–1.5 eq. to avoid dialdehyde formation, which leads to side products via aldol condensation .
- Quenching Sequence : Add aqueous HCl gradually to prevent exothermic decomposition of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
